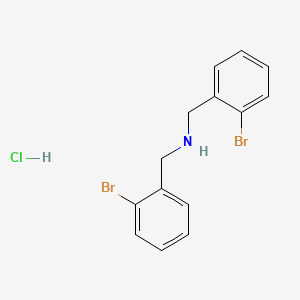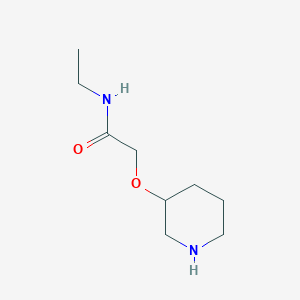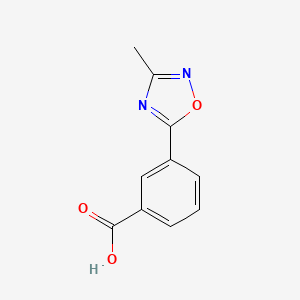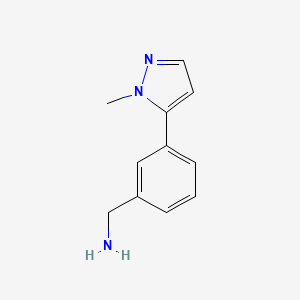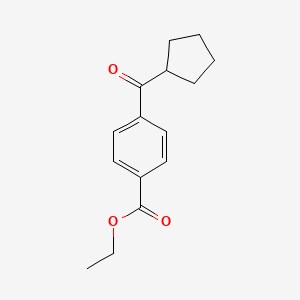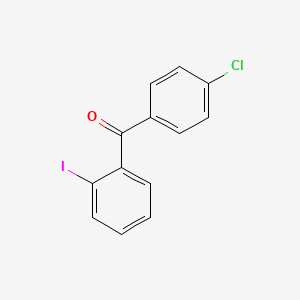
4'-Chloro-2-iodobenzophenone
Overview
Description
4’-Chloro-2-iodobenzophenone is a chemical compound with the molecular formula C13H8ClIO . It is a white solid and is used in various chemical reactions .
Synthesis Analysis
4’-Chloro-2-iodobenzophenone can be synthesized from 4-Chloro-2-iodobenzoic acid . The acid is an electron-deficient substituted 2-iodobenzoic acid and reacts with ynamide to provide the 3,4-disubstituted isocoumarin .Molecular Structure Analysis
The molecular structure of 4’-Chloro-2-iodobenzophenone consists of a benzene ring with a chlorine atom and an iodine atom attached to it . The InChI code for the molecule is 1S/C13H8ClIO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H .Chemical Reactions Analysis
4’-Chloro-2-iodobenzophenone is involved in various chemical reactions. For instance, 4-Chloro-2-iodobenzoic acid, a precursor to 4’-Chloro-2-iodobenzophenone, reacts with ynamide to provide the 3,4-disubstituted isocoumarin .Physical and Chemical Properties Analysis
4’-Chloro-2-iodobenzophenone is a white solid . It has a molecular weight of 342.56 . The InChI code for the molecule is 1S/C13H8ClIO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H .Scientific Research Applications
Spectroscopic Analysis and Quantum Chemical Studies
4'-Chloro-2-iodobenzophenone has been the subject of spectroscopic and quantum chemical studies. It has been analyzed using FT-IR, FT-Raman spectra, and DFT method B3LYP/LanL2DZ basis set. This research helps in understanding various intramolecular interactions responsible for the stabilization of the molecule, as well as computing the HOMO, LUMO energy gap, which is crucial for understanding its chemical behavior (Prasad, Muthu, & Santhamma, 2017).
Phototransformation Studies in Water
The molecule has been studied for its phototransformation in water, particularly under different light conditions. This research is significant in understanding its environmental impact, especially how it degrades and reacts with other substances in aquatic environments (Vialaton, Richard, Baglio, & Payá-pérez, 1998).
Adsorption Studies for Decontamination
Research has also been conducted on the adsorption properties of this compound, particularly for removing pollutants from aqueous solutions. This study is crucial for environmental cleanup and water treatment processes (Mehrizad & Gharbani, 2014).
Halogen Bonding in Structural Determination
The molecule has been analyzed for its role in halogen bonding, which is a key factor in determining its structural properties. This research is essential in the field of crystallography and molecular design (Pigge, Vangala, & Swenson, 2006).
Biotransformation by Bacterial Strains
Studies on biotransformation of this compound by bacterial strains have been conducted, highlighting the potential use of microorganisms in degrading and neutralizing the environmental impact of such compounds (Arora & Jain, 2012).
Photocatalytic Mechanism Elucidation
Research has been done on the photocatalytic mechanisms of this compound, which is important for understanding its behavior under light exposure and its potential use in photocatalysis (Tolosana-Moranchel, Montejano, Casas, & Bahamonde, 2018).
High-Temperature Oxidation Studies
The molecule has been studied under conditions of high-temperature oxidation, which is relevant for understanding its stability and degradation under extreme conditions (Evans & Dellinger, 2005).
Properties
IUPAC Name |
(4-chlorophenyl)-(2-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZXQQBPUBGFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641501 | |
| Record name | (4-Chlorophenyl)(2-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99847-66-2 | |
| Record name | (4-Chlorophenyl)(2-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine](/img/structure/B1604269.png)
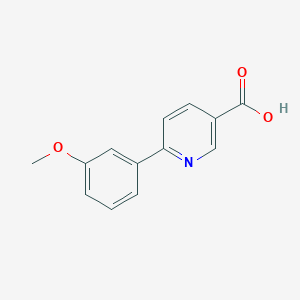
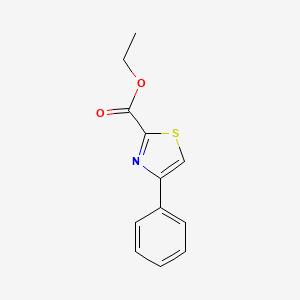
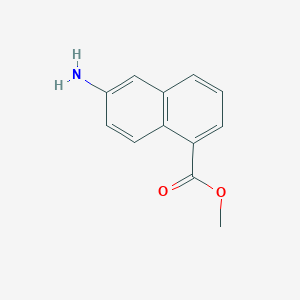
![Dicyclohexyl-{2-sulfo-9-[3-(4-sulfo-phenyl)propyl]-9-fluorenyl}phosphonium-hydrogensulfate](/img/structure/B1604275.png)
![N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine](/img/structure/B1604277.png)
![1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol](/img/structure/B1604280.png)
